5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde
Overview
Description
5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: is an organic compound with the molecular formula C12H7F3OS and a molecular weight of 256.24 g/mol . This compound features a thiophene ring substituted with a trifluoromethylphenyl group and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Introduction of the Trifluoromethylphenyl Group: This step often involves a Suzuki–Miyaura coupling reaction, where a boron reagent is used to introduce the trifluoromethylphenyl group onto the thiophene ring.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products:
Oxidation: 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carboxylic acid.
Reduction: 5-(4-(Trifluoromethyl)phenyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and other advanced materials .
Biology and Medicine:
Industry: In the industrial sector, thiophene derivatives are used in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices .
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde is not well-documented. its reactivity is primarily determined by the presence of the aldehyde group and the electron-withdrawing trifluoromethyl group. These functional groups influence the compound’s behavior in various chemical reactions, including nucleophilic addition and electrophilic substitution .
Comparison with Similar Compounds
- 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde .
- 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde .
Comparison:
- 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiophene-2-carbaldehyde: This compound has a chloro substituent in addition to the trifluoromethyl group, which can further influence its reactivity and potential applications .
- 5-(3-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde: This compound has the trifluoromethyl group in a different position on the phenyl ring, which can affect its electronic properties and reactivity .
Uniqueness: The unique combination of the trifluoromethyl group and the aldehyde functional group in 5-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde makes it a valuable intermediate in organic synthesis, particularly for the development of advanced materials and electronic devices .
Properties
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3OS/c13-12(14,15)9-3-1-8(2-4-9)11-6-5-10(7-16)17-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUULOHHLGLJHED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405455 | |
Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343604-31-9 | |
Record name | 5-[4-(trifluoromethyl)phenyl]thiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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